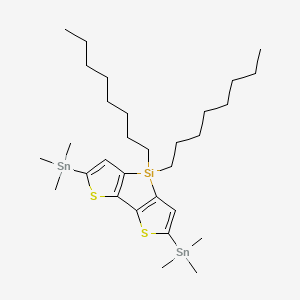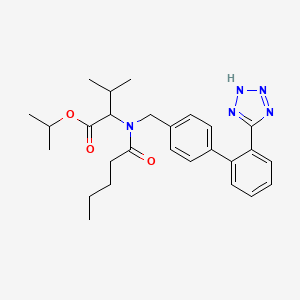
Valsartan Acid Isopropyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is derived from valsartan , which is an angiotensin II receptor antagonist used to treat hypertension and heart failure. This compound is a derivative of valsartan, modified by the addition of an isopropyl ester group.
Valsartan Acid Isopropyl Ester: (CAS: 1245820-09-0) is a chemical compound with the molecular formula C₂₇H₃₅N₅O₃.
Méthodes De Préparation
- The synthetic route for Valsartan Acid Isopropyl Ester involves the esterification of valsartan with isopropyl alcohol. The specific reaction conditions and industrial production methods are proprietary, but this transformation typically occurs under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
- Valsartan Acid Isopropyl Ester can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.
- Common reagents include acids or bases for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution.
- Major products formed depend on the specific reaction conditions and the functional groups involved.
Applications De Recherche Scientifique
- In scientific research, Valsartan Acid Isopropyl Ester serves as a valuable intermediate for studying the pharmacological properties of valsartan derivatives.
- Researchers explore its potential applications in drug development, biochemistry, and medicinal chemistry.
Mécanisme D'action
- Valsartan Acid Isopropyl Ester’s mechanism of action is closely related to that of valsartan.
- It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to its receptors. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart.
Comparaison Avec Des Composés Similaires
- Valsartan Acid Isopropyl Ester is unique due to its isopropyl ester modification, distinguishing it from other valsartan derivatives.
- Similar compounds include other angiotensin II receptor antagonists like losartan, irbesartan, and candesartan.
Remember that this compound plays a crucial role in pharmaceutical research and development, contributing to our understanding of cardiovascular health and drug design
Propriétés
Formule moléculaire |
C27H35N5O3 |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
propan-2-yl 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31) |
Clé InChI |
XIZXKMBYUPSRFW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)

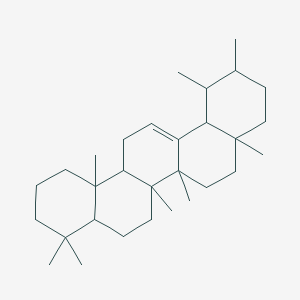

amino}-3-methylbutanoic acid](/img/structure/B12101718.png)
![4-[(Octan-2-yl)amino]butan-2-ol](/img/structure/B12101719.png)
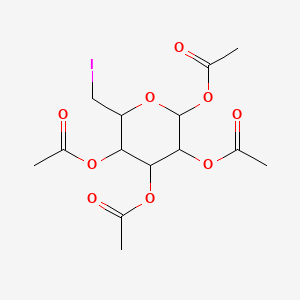


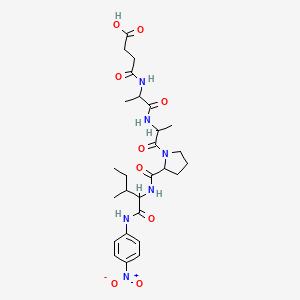
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(5-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-3-yl benzoate](/img/structure/B12101755.png)

